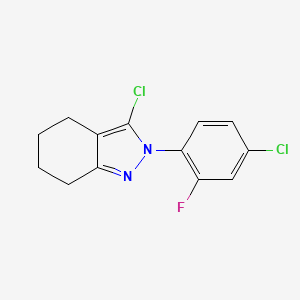
3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole
Vue d'ensemble
Description
3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .
Applications De Recherche Scientifique
3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indazole derivatives with different substituents. Examples are:
- 2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-
- 2H-Indazole, 3-chloro-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-
Uniqueness
The uniqueness of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance its reactivity and potential interactions with biological targets .
Propriétés
Numéro CAS |
63418-92-8 |
|---|---|
Formule moléculaire |
C13H11Cl2FN2 |
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H11Cl2FN2/c14-8-5-6-12(10(16)7-8)18-13(15)9-3-1-2-4-11(9)17-18/h5-7H,1-4H2 |
Clé InChI |
YXLSKCJEXMHMIV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NN(C(=C2C1)Cl)C3=C(C=C(C=C3)Cl)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
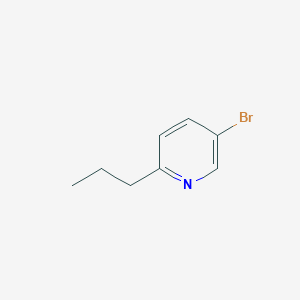
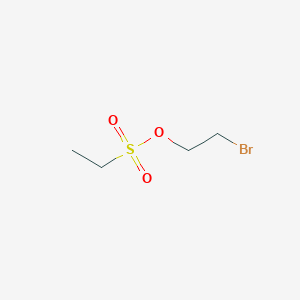
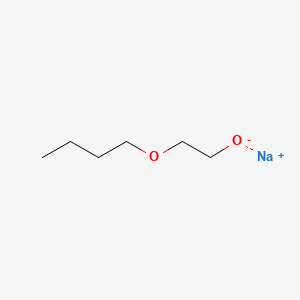
![6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B8732598.png)
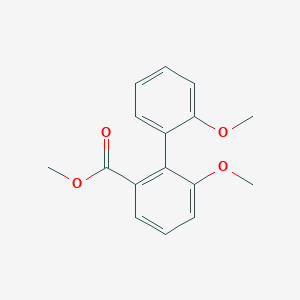
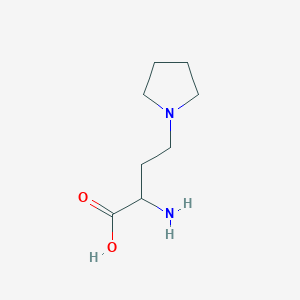
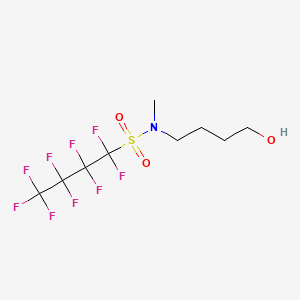





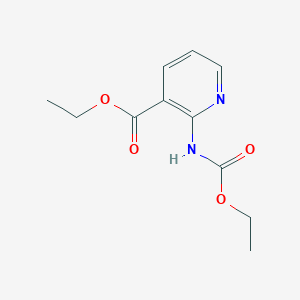
![4-[(4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B8732666.png)
